N-(3,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-23-13-8-12(9-14(10-13)24-2)19-17(22)11-26-18-6-5-15(20-21-18)16-4-3-7-25-16/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKVNMIBFWOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C18H17N3O3S
- IUPAC Name : N-(3,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
This structure features a methoxy-substituted phenyl group and a pyridazinyl moiety linked through a sulfanyl group, which may influence its biological interactions.
The biological activity of N-(3,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to altered cellular responses.
- Receptor Modulation : It is hypothesized that the compound interacts with certain receptors, potentially affecting neurotransmitter release and cellular communication.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, pyridine derivatives have been shown to induce apoptosis in cancer cell lines such as MCF7. The incorporation of methoxy groups enhances lipophilicity and may improve the anticancer efficacy of related compounds .
Anti-inflammatory Effects
Research has demonstrated that related compounds can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS. This suggests that N-(3,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide may possess anti-inflammatory properties that warrant further investigation .
Structure-Activity Relationships (SAR)
The presence of electron-donating groups (e.g., methoxy) in the aromatic rings has been correlated with enhanced biological activity. The following table summarizes key findings related to SAR for similar compounds:
| Compound | Key Substituents | Biological Activity |
|---|---|---|
| A | 3-Methoxy | Anticancer |
| B | 4-Methoxy | Anti-inflammatory |
| C | 5-Methyl | Antioxidant |
Case Studies
- Study on Pyridine Derivatives : A study investigated various 3-cyano-pyridine derivatives and their anticancer effects. The results indicated that methoxy substitutions significantly enhanced their cytotoxicity against MCF7 cells, suggesting a promising avenue for developing new anticancer agents .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrimidine derivatives, revealing that specific substitutions led to notable reductions in inflammatory cytokines. This highlights the potential for N-(3,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide to be explored for therapeutic applications in inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Compound 1 : N-(3-Fluorophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
- Molecular Formula : C₁₆H₁₂FN₃OS₂
- Molecular Weight : 345.41 g/mol
Compound 2 : N-(3-Chlorophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
- Molecular Feature : Chlorine substituent increases molecular weight (vs. fluorine analog) and lipophilicity, which may improve membrane permeability but reduce solubility .
Target Compound : N-(3,5-Dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
| Parameter | Fluorophenyl Derivative | Chlorophenyl Derivative | Dimethoxyphenyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 345.41 | ~360 (estimated) | ~375 (estimated) |
| Substituent Electronic Effect | Electron-withdrawing | Electron-withdrawing | Electron-donating |
| Lipophilicity (LogP) | Moderate | Higher | Moderate (balanced by OCH₃) |
Heterocyclic Core Modifications
Compound 3 : 2-((3-(3,5-Dimethoxyphenyl)-4-Oxo-3,4-Dihydropyrimidin-2-yl)Thio)-N-(6-(Trifluoromethyl)Benzothiazol-2-yl)Acetamide
- Structure: Pyrimidinone core replaces pyridazine; benzothiazole with CF₃ substituent.
- Activity: Reported as a CK1 inhibitor, suggesting the pyrimidinone and benzothiazole groups contribute to kinase binding .
Compound 4 : N-(2-Chloro-4-Methylphenyl)-2-[[1-[(3,5-Dimethylphenyl)Methyl]-1H-Benzimidazol-2-yl]Thio]Acetamide
- Structure : Benzimidazole core with chloro-methylphenyl substituents.
- Activity : Targets elastase inhibition, highlighting the role of benzimidazole in protease interaction .
Target Compound :
- Core Advantage: The pyridazine-thiophene scaffold may offer unique π-π stacking or hydrogen-bonding capabilities compared to pyrimidinone or benzimidazole cores.
Q & A
Q. What protocols assess toxicity and safety in preclinical models?
- Methodological Answer :
- In vitro : MTT assays on hepatocytes (IC₅₀ > 50 µM deemed safe) .
- In vivo : OECD 423 acute toxicity testing in rodents (LD₅₀ > 500 mg/kg) .
- hERG assay : Patch-clamp electrophysiology to rule out cardiotoxicity (IC₅₀ > 10 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
